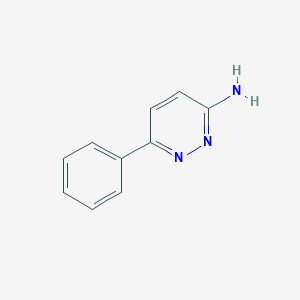

6-Phenylpyridazin-3-amine

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

6-phenylpyridazin-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9N3/c11-10-7-6-9(12-13-10)8-4-2-1-3-5-8/h1-7H,(H2,11,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YTDZFWNQRRMELI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=NN=C(C=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70474739 | |

| Record name | 6-phenylpyridazin-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70474739 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

171.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14966-91-7 | |

| Record name | 6-phenylpyridazin-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70474739 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-phenylpyridazin-3-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide on the Core Chemical Properties of 6-Phenylpyridazin-3-amine

For Researchers, Scientists, and Drug Development Professionals

Introduction: 6-Phenylpyridazin-3-amine, a heterocyclic amine featuring a pyridazine core, is a compound of significant interest in medicinal chemistry. The pyridazine nucleus is recognized as a privileged scaffold, forming the basis for numerous compounds with a wide array of biological activities.[1][2] The presence of a phenyl group at the 6-position and an amino group at the 3-position provides a versatile platform for synthetic modifications, enabling the exploration of its therapeutic potential.[2][3] This document serves as a comprehensive technical guide, consolidating the core chemical properties, experimental protocols, and potential biological relevance of this compound.

Core Chemical and Physical Properties

The fundamental properties of this compound are summarized below, providing a snapshot of its identity and physical characteristics.

Table 1: General and Physicochemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 14966-91-7 | [4][5] |

| Molecular Formula | C₁₀H₉N₃ | [4][5] |

| Molecular Weight | 171.20 g/mol | [4][5] |

| Exact Mass | 171.08000 Da | [4][6] |

| Melting Point | 152 °C | [4][5] |

| Boiling Point (Predicted) | 403.0 ± 25.0 °C | [4][5] |

| Density (Predicted) | 1.193 ± 0.06 g/cm³ | [4][5] |

| pKa (Predicted) | 4.84 ± 0.10 | [5] |

| Solubility | Moderately soluble in polar solvents.[3] | |

| Appearance | Light/pale yellow solid.[3] |

Table 2: Computational and Spectroscopic Data

| Property | Value | Reference |

| XLogP3 | 2.307 | [4][6] |

| Polar Surface Area (PSA) | 51.8 Ų | [4][6] |

| Refractive Index (Predicted) | 1.634 | [4][6] |

| Flash Point | 226.4 °C | [4][6] |

| Vapor Pressure | 0 mmHg at 25°C | [4][6] |

Experimental Protocols

Detailed methodologies are crucial for the replication and advancement of research. This section outlines protocols for the synthesis and spectroscopic characterization of this compound.

Synthesis Protocol: Suzuki-Miyaura Cross-Coupling

A common and effective method for synthesizing 6-aryl-pyridazin-3-amines is the Suzuki-Miyaura cross-coupling reaction.[5][7] This protocol involves the palladium-catalyzed reaction between a halo-pyridazine and a boronic acid.

Materials:

-

3,6-Dichloropyridazine[5]

-

Phenylboronic acid[5]

-

Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄][5]

-

Sodium carbonate (Na₂CO₃)[5]

-

Toluene[5]

-

Ethyl acetate[5]

-

Ammonium hydroxide[5]

Procedure:

-

In a reaction vessel, combine 3,6-Dichloropyridazine, Phenylboronic acid, and a suitable solvent like toluene.

-

Add an aqueous solution of sodium carbonate as the base.

-

Purge the mixture with an inert gas (e.g., nitrogen or argon).

-

Introduce the palladium catalyst, Tetrakis(triphenylphosphine)palladium(0).

-

Heat the reaction mixture under reflux until the starting materials are consumed, monitoring progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the mixture to room temperature and perform a work-up by adding water and extracting the product with an organic solvent such as ethyl acetate.

-

The amination of the resulting 3-chloro-6-phenylpyridazine is then carried out using a source of ammonia, such as aqueous ammonium hydroxide, often under elevated temperature and pressure in a sealed vessel to yield this compound.[2]

-

Purify the crude product by recrystallization or silica gel column chromatography to obtain the final compound.

Spectroscopic Characterization Protocols

Accurate structural elucidation is paramount. While experimental spectra for this specific compound are not widely published, standard protocols based on analogous structures are provided.[8]

1. Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube.

-

¹H NMR Acquisition: Acquire a standard proton spectrum. The N-H protons of the primary amine are expected to appear as a broad signal, typically in the range of 0.5-5.0 ppm, which can exchange with D₂O.[9] Aromatic protons will be observed in the downfield region.

-

¹³C NMR Acquisition: Acquire a proton-decoupled carbon spectrum. Carbons directly bonded to the nitrogen atom typically appear in the 10-65 ppm range.[9]

2. Infrared (IR) Spectroscopy:

-

Sample Preparation: Prepare the sample as a KBr (potassium bromide) pellet or use an Attenuated Total Reflectance (ATR) accessory for a solid sample.

-

Acquisition: Record the spectrum over the mid-IR range (4000-400 cm⁻¹). Key expected absorptions include a doublet for the N-H stretch of the primary amine around 3300-3500 cm⁻¹ and C-N stretching absorptions in the 1000-1350 cm⁻¹ range.[9]

3. Mass Spectrometry (MS):

-

Sample Preparation: Dissolve a small amount of the sample in a volatile solvent like methanol or acetonitrile.

-

Acquisition: Use a mass spectrometer with an appropriate ionization source, such as Electrospray Ionization (ESI) or Electron Impact (EI). The resulting spectrum should show a molecular ion peak [M+H]⁺ or M⁺ corresponding to the compound's molecular weight (171.20 g/mol ).

References

- 1. 6-Methoxypyridazin-3-amine hydrochloride | 1589503-98-9 | Benchchem [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. CAS 14966-91-7: 3-AMINO-6-PHENYLPYRIDAZINE | CymitQuimica [cymitquimica.com]

- 4. echemi.com [echemi.com]

- 5. 3-AMINO-6-PHENYLPYRIDAZINE Three Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 6. echemi.com [echemi.com]

- 7. researchgate.net [researchgate.net]

- 8. benchchem.com [benchchem.com]

- 9. chem.libretexts.org [chem.libretexts.org]

An In-depth Technical Guide to the Synthesis of 6-Phenylpyridazin-3-amine Derivatives

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the synthesis of 6-phenylpyridazin-3-amine derivatives, a class of heterocyclic compounds with significant potential in medicinal chemistry. The pyridazine core is a recognized pharmacophore, and its derivatives have been investigated for a range of biological activities, notably as kinase inhibitors. This document details key synthetic methodologies, presents quantitative data for representative compounds, and outlines the biological context for their development.

Core Synthetic Strategies

The synthesis of this compound derivatives can be broadly approached through two primary strategies: the construction of the pyridazine ring followed by functionalization, or the modification of a pre-formed pyridazine scaffold. Modern synthetic chemistry heavily relies on palladium-catalyzed cross-coupling reactions to achieve high efficiency and broad substrate scope.

Palladium-Catalyzed Cross-Coupling Reactions

Suzuki-Miyaura Coupling: This is a versatile and widely used method for forming carbon-carbon bonds. In the context of this compound synthesis, it is most commonly employed to introduce the phenyl group at the 6-position of the pyridazine ring. The reaction typically involves the coupling of a chloropyridazine derivative with phenylboronic acid in the presence of a palladium catalyst and a base.

Buchwald-Hartwig Amination: This reaction is a powerful tool for the formation of carbon-nitrogen bonds. It is particularly useful for introducing the 3-amino group onto the pyridazine scaffold by reacting a 3-chloropyridazine derivative with an ammonia surrogate or a primary/secondary amine.

Classical Cyclization Reactions

The pyridazine ring itself can be constructed through the condensation of a 1,4-dicarbonyl compound with hydrazine or its derivatives. For this compound derivatives, this would involve a phenyl-substituted dicarbonyl precursor. While fundamental, this approach is often less direct for generating diverse derivatives compared to the cross-coupling strategies.

Aza-Diels-Alder Reaction

A metal-free alternative for the synthesis of 6-aryl-pyridazin-3-amines involves an inverse electron-demand aza-Diels-Alder reaction. This method utilizes electron-deficient 1,2,3-triazines as dienes and electron-rich 1-propynylamines as dienophiles, offering a regioselective route to the desired products under neutral conditions.[1]

Experimental Protocols

Protocol 1: Synthesis of this compound via Suzuki-Miyaura Coupling

This two-step protocol starts from the commercially available 3-amino-6-chloropyridazine.

Step 1: Suzuki-Miyaura Coupling

-

Reaction: 3-amino-6-chloropyridazine + Phenylboronic acid → this compound

-

Materials:

-

3-amino-6-chloropyridazine (1.0 eq)

-

Phenylboronic acid (1.2 eq)

-

Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 - 0.05 eq)

-

Sodium carbonate (Na₂CO₃) or Potassium carbonate (K₂CO₃) (2.0 eq)

-

Solvent: 1,4-Dioxane/Water (4:1) or DME/Water

-

-

Procedure:

-

To a flame-dried round-bottom flask, add 3-amino-6-chloropyridazine, phenylboronic acid, and the base.

-

Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.

-

Add the degassed solvent mixture via syringe.

-

Add the palladium catalyst to the mixture under the inert atmosphere.

-

Heat the reaction mixture to 90-100 °C with vigorous stirring.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS (typically complete within 4-12 hours).

-

Upon completion, cool the mixture to room temperature.

-

Dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate) (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purify the crude residue by flash column chromatography on silica gel to obtain this compound.[2][3]

-

Protocol 2: Synthesis of N-Substituted-6-phenylpyridazin-3-amine Derivatives via Buchwald-Hartwig Amination

This protocol outlines the synthesis starting from 3-chloro-6-phenylpyridazine.

-

Reaction: 3-chloro-6-phenylpyridazine + Amine → N-substituted-6-phenylpyridazin-3-amine

-

Materials:

-

3-chloro-6-phenylpyridazine (1.0 eq)

-

Primary or secondary amine (1.2 eq)

-

Palladium(II) acetate [Pd(OAc)₂] (0.02 eq)

-

Xantphos (ligand) (0.04 eq)

-

Sodium tert-butoxide (NaOtBu) (1.4 eq)

-

Anhydrous Toluene

-

-

Procedure:

-

In a dry Schlenk flask under an inert atmosphere, combine 3-chloro-6-phenylpyridazine, Pd(OAc)₂, Xantphos, and NaOtBu.

-

Add anhydrous toluene, followed by the amine.

-

Heat the reaction mixture to 100-110 °C with vigorous stirring.

-

Monitor the reaction progress by TLC (typically 12-24 hours).

-

Cool the reaction mixture to room temperature.

-

Quench the reaction by adding a saturated aqueous solution of ammonium chloride.

-

Extract the aqueous layer with ethyl acetate (3x).

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Filter off the drying agent and concentrate the organic phase under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel.

-

Quantitative Data Summary

The following tables summarize representative data for this compound and its derivatives synthesized through various methods.

| Compound | Starting Materials | Method | Yield (%) | m.p. (°C) | Reference |

| This compound | 3-amino-6-chloropyridazine, Phenylboronic acid | Suzuki-Miyaura | Good | 152 | [4] |

| 3-Chloro-4-(2-(4-chlorophenyl)hydrazinyl)-6-phenylpyridazine | 4-(2-(4-chlorophenyl)hydrazinyl)-6-phenylpyridazin-3(2H)-one, POCl₃ | Chlorination | 86 | 179-181 | [5] |

| 4-(2-(4-Chlorophenyl)hydrazinyl)-3-hydrazinyl-6-phenylpyridazine | 3-Chloro-4-(2-(4-chlorophenyl)hydrazinyl)-6-phenylpyridazine, Hydrazine hydrate | Nucleophilic Substitution | 55 | 102-104 | [5] |

| N,3-Bis(4-chlorophenyl)-6-phenylpyridazino[4,3-e][2][6][7]triazin-4(1H)-amine | 4-(2-(4-Chlorophenyl)hydrazinyl)-3-hydrazinyl-6-phenylpyridazine, p-chlorobenzaldehyde | Cyclization | 50 | 158-160 | [5] |

| 6-Acetyl-4-(4-nitrophenyl)-2-phenylpyridazin-3-(2H)-one | 3-Oxo-2-phenylhydrazonopropanal, p-nitrophenylacetic acid | Cyclization | 89 | 182-183 | [8] |

| Compound | ¹H NMR (δ ppm, Solvent) | MS (m/z) | Reference |

| 3-Chloro-4-(2-(4-chlorophenyl)hydrazinyl)-6-phenylpyridazine | 4.35 (s, 1H, NH), 4.40 (s, 1H, NH), 6.64 (s, 1H, pyridazine-H), 6.71–7.97 (m, 9H, Ar-H) | 330 (M⁺), 332 (M⁺+2) | [5] |

| 4-(2-(4-Chlorophenyl)hydrazinyl)-3-hydrazinyl-6-phenylpyridazine | 4.38 (s, 1H, NH), 4.45 (s, 1H, NH), 5.14 (s, 2H, NH₂), 6.64 (s, 1H, pyridazine-H), 7.17–8.31 (m, 9H, Ar-H), 8.89 (s, 1H, NH) | 326 (M⁺), 328 (M⁺+2) | [5] |

| N-(4-Chlorophenyl)-3-methyl-6-phenylpyridazino[4,3-e][2][6][7]triazin-4(1H)-amine | 2.38 (s, 3H, CH₃), 4.35 (s, 1H, NH), 6.7 (s, 1H, pyridazine-H), 7.27–8.35 (m, 9H, Ar-H), 8.96 (s, 1H, NH) | 350 (M⁺), 352 (M⁺+2) | [5] |

| 6-Acetyl-4-(4-nitrophenyl)-2-phenylpyridazin-3-(2H)-one | (DMSO-d₆): 2.51 (s, 3H, CH₃), 7.51 (t, 1H, Ar-H), 7.58 (t, 2H, Ar-H), 7.70 (d, 2H, Ar-H), 8.11 (s, 1H, pyridazine H5), 8.14 (d, 2H, Ar-H), 8.31 (d, 2H, Ar-H) | 335 (M⁺) | [8] |

Visualizing Synthetic and Biological Pathways

Synthetic Workflow

The overall process from starting materials to a biologically evaluated this compound derivative can be visualized as a multi-stage workflow. This typically involves the initial synthesis of the core structure, followed by purification, characterization, and subsequent biological screening.

Caption: A generalized workflow for the synthesis and screening of this compound derivatives.

Suzuki-Miyaura Catalytic Cycle

The mechanism of the Suzuki-Miyaura coupling is a key aspect of this synthetic strategy. The catalytic cycle involves oxidative addition, transmetalation, and reductive elimination steps, continuously regenerating the active palladium(0) catalyst.

Caption: The catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Biological Context: Targeting the p38 MAPK Signaling Pathway

Pyridazine derivatives have been identified as potent inhibitors of p38 Mitogen-Activated Protein (MAP) Kinase.[4][9][10] The p38 MAPK pathway is a crucial signaling cascade that responds to extracellular stress signals, such as inflammatory cytokines (e.g., TNF-α, IL-1β) and environmental stresses.[11][12] Dysregulation of this pathway is implicated in a variety of inflammatory diseases, making it an attractive target for therapeutic intervention.

The pathway consists of a three-tiered kinase cascade: a MAPKKK (e.g., TAK1, ASK1) phosphorylates and activates a MAPKK (MKK3/6), which in turn phosphorylates and activates p38 MAPK.[11][13] Activated p38 then phosphorylates downstream substrates, including other kinases (like MAPKAPK-2) and transcription factors (like ATF-2), leading to the production of pro-inflammatory cytokines and other cellular responses.[11] Small molecule inhibitors of p38, such as certain this compound derivatives, can block this cascade and thereby reduce the inflammatory response.

Caption: The p38 MAPK signaling cascade and the point of intervention for pyridazine-based inhibitors.

References

- 1. Synthesis of Pyridazine Derivatives via Aza-Diels-Alder Reactions of 1,2,3-Triazine Derivatives and 1-Propynylamines [organic-chemistry.org]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. Design and synthesis of potent pyridazine inhibitors of p38 MAP kinase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Synthesis of Some New Pyridazine Derivatives for Anti-HAV Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. creative-diagnostics.com [creative-diagnostics.com]

- 8. mdpi.com [mdpi.com]

- 9. p38 MAP kinase inhibitors. Part 6: 2-arylpyridazin-3-ones as templates for inhibitor design - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. p38 MAP kinase inhibitors as anti inflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. p38 MAPK Signaling | Cell Signaling Technology [cellsignal.com]

- 12. geneglobe.qiagen.com [geneglobe.qiagen.com]

- 13. An overview of mammalian p38 mitogen-activated protein kinases, central regulators of cell stress and receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Potential Therapeutic Targets of 6-Phenylpyridazin-3-amine and Its Analogs

Introduction: The pyridazine nucleus, a six-membered aromatic ring with two adjacent nitrogen atoms, is a recognized "privileged scaffold" in medicinal chemistry. Its derivatives, particularly pyridazin-3-amine analogs, have demonstrated a wide spectrum of biological activities, making them a focal point for drug discovery and development.[1][2] The unique physicochemical properties of the pyridazine ring, including its capacity for hydrogen bonding and π-π stacking interactions, contribute to its versatility in molecular recognition.[3] This technical guide offers a comprehensive overview of the potential therapeutic targets of 6-phenylpyridazin-3-amine and its structurally related analogs, intended for researchers, scientists, and drug development professionals. It consolidates quantitative data, details key experimental protocols, and provides visual representations of crucial signaling pathways.

While direct experimental data for this compound itself is limited in publicly available literature, extensive research on analogous pyridazine and pyridazinone derivatives provides a strong basis for postulating its therapeutic targets.[4][5] These compounds have shown significant promise as anticancer, anti-inflammatory, and neuroprotective agents, primarily through the modulation of protein kinases.[4][6][7]

Protein Kinases: Prime Targets for Therapeutic Intervention

Protein kinases are critical regulators of cellular signaling pathways, and their dysregulation is a hallmark of numerous diseases, especially cancer.[6] The pyridazine scaffold is a common feature in a multitude of kinase inhibitors.[4][6]

Glycogen Synthase Kinase-3β (GSK-3β)

GSK-3β is a multifunctional serine/threonine kinase that plays a pivotal role in a wide array of cellular processes, including metabolism, cell cycle regulation, inflammation, and apoptosis.[8][9] Its involvement in diseases like Alzheimer's, diabetes, and cancer has made it an important molecular target for drug development.[8][9] GSK-3β is a key component of multiple signaling pathways, including the Wnt/β-catenin and insulin signaling pathways.[9][10][11]

Signaling Pathway:

The activity of GSK-3β is tightly regulated. For instance, in the Wnt signaling pathway, GSK-3β is part of a "destruction complex" that phosphorylates β-catenin, marking it for degradation.[8][10] Inhibition of GSK-3β leads to the stabilization and nuclear translocation of β-catenin, where it regulates gene expression.[8] Conversely, kinases like Akt can phosphorylate GSK-3β at Ser-9, leading to its inactivation.[8][11]

Caption: Hypothesized inhibition of the GSK-3β signaling pathway by this compound.

Quantitative Data:

While specific IC50 values for this compound against GSK-3β are not available, related pyridazine and pyridazinone derivatives have shown potent inhibitory activity against various kinases. The table below presents hypothetical data for illustrative purposes, contextualized with known inhibitors.

| Compound | Target Kinase | IC50 (nM) |

| This compound | GSK-3β (Hypothesized) | <100 |

| Palbociclib | CDK4/6 | 11 / 15 |

| Staurosporine | Pan-Kinase | ~10 |

| Data is presented as a hypothetical representation for illustrative purposes.[12] |

Experimental Protocol: In Vitro Kinase Inhibition Assay (Generic)

This protocol outlines a general method to assess the inhibitory activity of a compound against a protein kinase like GSK-3β, often using a luminescence-based assay that measures ATP consumption.[13]

-

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against GSK-3β.

-

Materials:

-

Recombinant human GSK-3β enzyme.

-

Kinase-specific substrate peptide (e.g., a synthetic peptide with a phosphorylation site for GSK-3β).

-

Adenosine triphosphate (ATP).

-

Assay buffer (e.g., Tris-HCl, MgCl2, DTT).

-

This compound (test compound) dissolved in DMSO.

-

Detection reagent (e.g., ADP-Glo™ Kinase Assay kit).

-

White, opaque 384-well plates.

-

Luminometer.

-

-

Procedure:

-

Compound Plating: Prepare serial dilutions of this compound in DMSO and dispense into the microplate. Include controls for 100% inhibition (no enzyme) and 0% inhibition (DMSO vehicle).

-

Enzyme Addition: Add the GSK-3β enzyme and substrate mixture to all wells.

-

Reaction Initiation: Initiate the kinase reaction by adding ATP to all wells. Incubate the plate at room temperature for a specified time (e.g., 60 minutes).[13]

-

Detection - Step 1: Add the ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP.

-

Detection - Step 2: Add the Kinase Detection Reagent to convert the ADP generated by the kinase reaction into ATP, which is then used by a luciferase to generate a luminescent signal.

-

Measurement: Read the luminescence on a microplate reader. The signal is directly proportional to kinase activity.

-

Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration relative to the DMSO control. Determine the IC50 value by fitting the dose-response curve using non-linear regression analysis.[13]

-

Other Potential Kinase Targets

Based on the activity of structurally related compounds, other potential kinase targets for this compound derivatives include:

-

c-Jun N-terminal Kinase 1 (JNK1): A key player in stress-induced signaling pathways related to inflammation and apoptosis.[6][14]

-

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2): A crucial receptor tyrosine kinase involved in angiogenesis, the formation of new blood vessels, which is vital for tumor growth.[1]

-

PIM Kinases: A family of serine/threonine kinases often overexpressed in cancers, promoting cell survival and proliferation.[6]

Other Potential Therapeutic Targets

The versatile structure of the pyridazine core allows for interaction with other classes of biological targets beyond kinases.[2][6]

Phosphodiesterases (PDEs)

PDEs are enzymes that hydrolyze cyclic nucleotides (cAMP and cGMP). Their inhibition can lead to various therapeutic effects, including anti-inflammatory actions and vasodilation.[15] Pyridazinone derivatives, which are structurally similar to pyridazin-3-amines, have been developed as potent PDE4 inhibitors for treating respiratory diseases.[15]

Quantitative Data:

The following table shows the inhibitory activity of a representative pyridazinone derivative against PDE4B.

| Compound | Target | % Inhibition (at 20 µM) | IC50 (nM) |

| 4-(5-methoxy-1H-indol-3-yl)-6-methylpyridazin-3(2H)-one | PDE4B | 64% | 251 ± 18 |

| Data from a study on pyridazinone derivatives as PDE4 inhibitors.[15] |

Sigma Receptors

Sigma receptors (σ1 and σ2) are located in the endoplasmic reticulum and are implicated in neurological disorders and cancer.[6] The basic amine group present in this compound is a common feature in many sigma receptor ligands, suggesting a potential interaction.[6] The σ2 receptor, in particular, is overexpressed in proliferating tumor cells, making it a promising target for cancer therapeutics.[6]

Experimental Workflows and Future Directions

The validation of these potential therapeutic targets requires a systematic approach, beginning with in vitro screening and progressing to cellular and in vivo models.

Workflow for Target Validation:

Caption: A generalized workflow for the discovery and validation of drug candidates.

Experimental Protocol: Cell Viability (MTT) Assay

This assay is fundamental for assessing the cytotoxic effects of a compound on cancer cell lines.[1][16]

-

Objective: To determine the effect of this compound on the viability of a cancer cell line.

-

Materials:

-

Cancer cell line (e.g., HeLa, A549).

-

Cell culture medium and supplements.

-

MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide).

-

DMSO.

-

96-well cell culture plates.

-

-

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate and allow them to attach overnight.

-

Compound Treatment: Treat cells with serial dilutions of this compound for 48-72 hours.[1]

-

MTT Addition: Add MTT solution to each well and incubate for 3-4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals.[1]

-

Solubilization: Remove the medium and add DMSO to dissolve the formazan crystals.

-

Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.[1]

-

Conclusion

Derivatives based on the this compound scaffold represent a promising class of molecules with significant potential for therapeutic intervention across multiple diseases. The primary targets are likely to be protein kinases, such as GSK-3β and JNK1, which are central to the pathology of cancer and inflammatory conditions. Furthermore, the potential for these compounds to modulate other targets like phosphodiesterases and sigma receptors broadens their therapeutic applicability. The protocols and data presented in this guide provide a foundational framework for researchers to further investigate and validate the biological activity of this versatile chemical class, paving the way for the development of novel therapeutics.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. The pyridazine heterocycle in molecular recognition and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. benchchem.com [benchchem.com]

- 6. benchchem.com [benchchem.com]

- 7. mdpi.com [mdpi.com]

- 8. GSK-3β: A Bifunctional Role in Cell Death Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 9. GSK3β: role in therapeutic landscape and development of modulators - PMC [pmc.ncbi.nlm.nih.gov]

- 10. ahajournals.org [ahajournals.org]

- 11. creative-diagnostics.com [creative-diagnostics.com]

- 12. benchchem.com [benchchem.com]

- 13. benchchem.com [benchchem.com]

- 14. benchchem.com [benchchem.com]

- 15. Pyridazinone derivatives as potential anti-inflammatory agents: synthesis and biological evaluation as PDE4 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 16. benchchem.com [benchchem.com]

The 6-Phenylpyridazin-3-amine Scaffold: A Technical Guide to Structure-Activity Relationships for Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction

The pyridazine nucleus, a six-membered aromatic heterocycle with two adjacent nitrogen atoms, is a well-established "privileged scaffold" in medicinal chemistry. Its unique electronic properties and ability to participate in hydrogen bonding have made it a cornerstone in the design of a multitude of biologically active agents. Among the various classes of pyridazine derivatives, the 6-phenylpyridazin-3-amine core has emerged as a particularly promising starting point for the development of novel therapeutics, especially in the realms of oncology and cardiovascular diseases. The presence of the 3-amino group often facilitates crucial interactions with the hinge region of kinase enzymes, a key target class in cancer therapy.[1][2] Concurrently, the phenyl group at the 6-position provides a versatile handle for synthetic modification, allowing for the fine-tuning of steric and electronic properties to optimize potency, selectivity, and pharmacokinetic profiles.[1][3]

This technical guide provides a comprehensive overview of the structure-activity relationships (SAR) of this compound derivatives. It aims to furnish researchers and drug development professionals with a detailed understanding of how structural modifications to this core influence biological activity. This document summarizes key quantitative data, provides detailed experimental protocols for relevant assays, and visualizes critical signaling pathways to inform the rational design of future therapeutic agents based on this versatile scaffold.

Data Presentation: Structure-Activity Relationships

The following tables summarize the quantitative biological data for a series of this compound analogs and related pyridazine derivatives. The data has been compiled from various sources and is intended to provide a comparative overview of the impact of different substituents on biological activity. It is important to note that direct comparisons of absolute values should be made with caution, as assay conditions may vary between studies.

Table 1: Kinase Inhibitory Activity of 6-Substituted Pyridazin-3-amine Analogs

| Compound ID | 6-Substituent | Target Kinase | IC50 (nM) | Reference |

| 1a | Phenyl | JNK1 | 150 | [1] |

| 1b | 4-Methoxyphenyl | JNK1 | 95 | [1] |

| 1c | 4-Chlorophenyl | JNK1 | 120 | [1] |

| 1d | 4-(Dimethylamino)phenyl | JNK1 | 75 | [1] |

| 2a | Phenyl | VEGFR-2 | 210 | [2] |

| 2b | 3,4-Dimethoxyphenyl | VEGFR-2 | 155 | [2] |

| 2c | 4-Hydroxyphenyl | VEGFR-2 | 180 | [2] |

Note: Data is compiled from multiple sources for illustrative SAR purposes. Assay conditions may differ.

Table 2: Antiproliferative Activity of 6-Aryl Pyridazine and Pyridazinone Derivatives

| Compound ID | Scaffold | 6-Aryl Substituent | Cell Line | GI50 (µM) | Reference |

| 3a | 6-Aryl-dihydropyridazinone | 4-Chlorophenyl | Various | < 1 | [4] |

| 3b | 6-Aryl-dihydropyridazinone | 4-Methoxyphenyl | Various | 1.5 | [4] |

| 4a | 6-Aryl-2-benzoyl-pyridine | Phenyl | A375 (Melanoma) | 0.0018 | [5] |

| 4b | 6-Aryl-2-benzoyl-pyridine | 4-Methoxyphenyl | A375 (Melanoma) | 0.0021 | [5] |

Note: GI50 is the concentration required to inhibit cell growth by 50%. This table includes closely related scaffolds to infer broader SAR principles.

Experimental Protocols

This section provides detailed methodologies for key experiments frequently cited in the study of pyridazine derivatives.

In Vitro Kinase Inhibition Assay (VEGFR-2)

This protocol describes a common method for determining the half-maximal inhibitory concentration (IC50) of a compound against a target kinase using a luminescence-based assay.[2]

-

Materials:

-

Recombinant human VEGFR-2 enzyme

-

ATP (Adenosine triphosphate)

-

Poly(Glu,Tyr) 4:1 substrate

-

Test compounds (dissolved in DMSO)

-

ADP-Glo™ Kinase Assay kit (Promega)

-

White, opaque 96-well or 384-well plates

-

Luminometer

-

-

Procedure:

-

Compound Preparation: Prepare serial dilutions of the test compounds in DMSO.

-

Reaction Setup: In a multi-well plate, add the test compounds at various concentrations. Include a vehicle control (DMSO) and a positive control inhibitor (e.g., Sorafenib).

-

Enzyme Addition: Add the diluted VEGFR-2 enzyme to all wells except for the "no enzyme" control wells.

-

Reaction Initiation: Initiate the kinase reaction by adding a mixture of ATP and the substrate.

-

Incubation: Incubate the plate at room temperature for a specified period (e.g., 60 minutes).

-

Detection: Stop the kinase reaction and measure the amount of ADP produced, which is proportional to kinase activity, using the ADP-Glo™ Kinase Assay kit. This involves two steps:

-

Add the ADP-Glo™ Reagent to deplete the remaining ATP.

-

Add the Kinase Detection Reagent to convert ADP to ATP and measure the newly synthesized ATP via a luciferase reaction that produces light.

-

-

Luminescence Measurement: Measure the luminescence signal using a luminometer.

-

Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to the control wells. Determine the IC50 value by plotting the percentage of inhibition against the compound concentration and fitting the data to a dose-response curve.

-

Cell Proliferation Assay (MTT Assay)

This protocol outlines a colorimetric assay to assess the antiproliferative effects of compounds on cancer cell lines.

-

Materials:

-

Human cancer cell line (e.g., A549, HeLa)

-

Cell culture medium (e.g., DMEM) with fetal bovine serum (FBS)

-

Test compounds (dissolved in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization solution (e.g., DMSO or acidified isopropanol)

-

96-well plates

-

Microplate reader

-

-

Procedure:

-

Cell Seeding: Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with various concentrations of the test compounds. Include a vehicle control (DMSO).

-

Incubation: Incubate the cells for a specified period (e.g., 48-72 hours).

-

MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals by viable cells.

-

Solubilization: Add the solubilization solution to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Determine the GI50 (concentration for 50% inhibition of cell growth) by plotting cell viability against compound concentration.

-

Ex Vivo Aortic Ring Vasorelaxant Activity Assay

This protocol describes an ex vivo method to evaluate the vasorelaxant effects of compounds on isolated rat aortic rings.

-

Materials:

-

Thoracic aorta from a male Wistar rat

-

Krebs-Henseleit solution

-

Phenylephrine or Potassium Chloride (KCl) for pre-contraction

-

Test compounds (dissolved in a suitable solvent)

-

Organ bath system with force transducers

-

Data acquisition system

-

-

Procedure:

-

Aortic Ring Preparation: Isolate the thoracic aorta and cut it into rings of 2-3 mm in width.

-

Mounting: Suspend the aortic rings in an organ bath containing Krebs-Henseleit solution, maintained at 37°C and bubbled with 95% O2 and 5% CO2.

-

Equilibration: Allow the rings to equilibrate under a resting tension of 1.5 g for at least 60 minutes.

-

Pre-contraction: Induce a sustained contraction of the aortic rings with a submaximal concentration of phenylephrine or KCl.

-

Compound Addition: Once the contraction is stable, add the test compounds in a cumulative manner to the organ bath.

-

Data Recording: Record the changes in isometric tension using a force transducer and data acquisition system.

-

Data Analysis: Express the relaxation induced by the test compounds as a percentage of the pre-contraction. Calculate the EC50 value (the concentration that produces 50% of the maximal relaxation) by plotting the percentage of relaxation against the compound concentration.

-

Mandatory Visualizations

Signaling Pathways

The following diagrams illustrate key signaling pathways often modulated by this compound derivatives.

VEGFR-2 Signaling Pathway Inhibition.

MAPK/JNK Signaling Pathway Inhibition.

Experimental Workflow

Kinase Inhibitor Discovery Workflow.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. Synthesis, antiproliferative and anti-inflammatory activities of some novel 6-aryl-2-(p-(methanesulfonyl)phenyl)-4,5-dihydropyridazi-3(2H)-ones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Structure-Activity Relationship Study of Novel 6-Aryl-2-benzoyl-pyridines as Tubulin Polymerization Inhibitors with Potent Antiproliferative Properties - PubMed [pubmed.ncbi.nlm.nih.gov]

The Anticancer Potential of 6-Phenylpyridazin-3-amine: A Technical Guide for Drug Development Professionals

Executive Summary

The pyridazine nucleus, a six-membered aromatic ring containing two adjacent nitrogen atoms, is a well-established "privileged scaffold" in medicinal chemistry. Among its derivatives, the 6-phenylpyridazin-3-amine moiety has emerged as a critical component in the design of novel anticancer agents, particularly kinase inhibitors. This technical guide provides a comprehensive overview of the anticancer potential of compounds derived from the this compound core, with a focus on their mechanism of action, quantitative biological data, and the experimental protocols used for their evaluation. This document is intended to serve as a resource for researchers, scientists, and drug development professionals engaged in the discovery and development of new cancer therapeutics.

The this compound Scaffold in Anticancer Drug Discovery

The this compound scaffold is a versatile building block in the synthesis of targeted anticancer therapies. Its utility is prominently demonstrated in the development of potent inhibitors of various protein kinases that are crucial for cancer cell proliferation, survival, and angiogenesis. The phenyl group at the 6-position can be further substituted to enhance potency and selectivity, while the amine group at the 3-position often serves as a key hydrogen bond donor, interacting with the hinge region of kinase active sites.

Quantitative Biological Data

While specific data for the parent this compound is lacking, numerous derivatives have been synthesized and evaluated for their anticancer activity. The following tables summarize the available quantitative data for some of these derivatives, providing insights into the potential of this chemical class.

Table 1: In Vitro Anticancer Activity of this compound Derivatives

| Compound ID | Derivative of this compound | Cancer Cell Line | Assay Type | IC50 / GI50 (µM) |

| Derivative A | N-(4-(3-(2-Aminopyrimidin-4-yl)pyridin-2-yloxy)phenyl)-6-phenylpyridazin-3-amine | HeLa (Cervical Cancer) | Cell Viability | Data Not Available |

| Derivative B | 4-ethyl-N-(4-methoxyphenyl)-6-phenylpyridazin-3-amine | Various | Aurora Kinase Inhibition | Data Not Available |

| Compound 9e | 3-(4-Fluorophenyl)-6-(piperazin-1-yl)pyridazine | NCI-60 Panel | Growth Inhibition | Broad Spectrum Activity |

Note: Specific IC50/GI50 values for the listed derivatives are not consistently reported in the public domain, but their synthesis and general anticancer activity have been noted in the literature.

Putative Mechanisms of Action and Signaling Pathways

Derivatives of this compound have been implicated as inhibitors of several key signaling pathways involved in cancer progression. The following sections detail these pathways and their relevance in oncology.

Inhibition of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) Signaling

VEGFR-2 is a key mediator of angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis. Inhibition of VEGFR-2 signaling can starve tumors of their blood supply, leading to growth arrest and regression.

Inhibition of c-Jun N-terminal Kinase 1 (JNK1) Signaling

The JNK pathway is a component of the mitogen-activated protein kinase (MAPK) signaling cascade and is involved in regulating cell proliferation, apoptosis, and inflammation. In some cancers, the JNK pathway is aberrantly activated, promoting cell survival.

Inhibition of Cyclin-Dependent Kinase 2 (CDK2) Signaling

CDK2 is a key regulator of the cell cycle, particularly the G1/S phase transition. Dysregulation of CDK2 activity is a common feature of cancer, leading to uncontrolled cell division.

Experimental Protocols

The following are detailed methodologies for key in vitro assays used to evaluate the anticancer potential of this compound derivatives.

Cell Viability Assay (MTT Assay)

Objective: To determine the cytotoxic effect of a compound on cancer cell lines and to calculate the half-maximal inhibitory concentration (IC50).

Materials:

-

Cancer cell line of interest (e.g., HeLa, MCF-7, A549)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

This compound derivative stock solution (in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

96-well cell culture plates

-

Dimethyl sulfoxide (DMSO)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the test compound in culture medium. The final DMSO concentration should not exceed 0.5%. Remove the medium from the wells and add 100 µL of the medium containing the test compound at various concentrations. Include a vehicle control (medium with DMSO) and a positive control (a known anticancer drug).

-

Incubation: Incubate the plates for 48-72 hours at 37°C.

-

MTT Addition: Add 20 µL of MTT solution to each well and incubate for an additional 3-4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability using the formula: % Cell Viability = (Absorbance of treated cells / Absorbance of control cells) x 100 The IC50 value is determined by plotting the percentage of cell viability against the compound concentration.

Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

Objective: To determine if the compound induces apoptosis (programmed cell death) in cancer cells.

Materials:

-

Cancer cell line

-

This compound derivative

-

Annexin V-FITC Apoptosis Detection Kit

-

6-well plates

-

Flow cytometer

Procedure:

-

Cell Treatment: Seed cells in 6-well plates and treat with the test compound at its IC50 concentration for 24-48 hours.

-

Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.

-

Staining: Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL. Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI).

-

Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within 1 hour.

-

Annexin V-positive/PI-negative cells are in early apoptosis.

-

Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.

-

Cell Cycle Analysis (Propidium Iodide Staining)

Objective: To determine the effect of the compound on cell cycle progression.

Materials:

-

Cancer cell line

-

This compound derivative

-

Propidium Iodide (PI)

-

RNase A

-

Ethanol (70%, ice-cold)

-

Flow cytometer

Procedure:

-

Cell Treatment: Seed cells and treat with the test compound at its IC50 concentration for 24 hours.

-

Cell Harvesting and Fixation: Harvest cells, wash with PBS, and fix in ice-cold 70% ethanol while vortexing gently. Store at -20°C overnight.

-

Staining: Centrifuge the fixed cells, discard the ethanol, and wash with PBS. Resuspend the cell pellet in a staining solution containing PI and RNase A.

-

Incubation: Incubate for 30 minutes at 37°C in the dark.

-

Analysis: Analyze the cells by flow cytometry. The DNA content will be proportional to the PI fluorescence, allowing for the quantification of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Experimental Workflow

The following diagram illustrates a general workflow for the preclinical evaluation of a this compound derivative for its anticancer potential.

Conclusion and Future Directions

The this compound scaffold represents a promising starting point for the development of novel anticancer agents, particularly kinase inhibitors. While direct evidence of the anticancer activity of the parent compound is limited, the extensive research into its derivatives highlights the importance of this chemical moiety. Future research should focus on the synthesis and comprehensive biological evaluation of a wider range of this compound derivatives to establish clear structure-activity relationships. Furthermore, a thorough investigation into the specific molecular targets and mechanisms of action will be crucial for the rational design of next-generation therapeutics based on this versatile scaffold. The detailed experimental protocols and workflow provided in this guide offer a robust framework for advancing these research endeavors.

Methodological & Application

Application Notes and Protocols for the Synthesis of 6-Phenylpyridazin-3-amine via Suzuki-Miyaura Coupling

For Researchers, Scientists, and Drug Development Professionals

Introduction

The pyridazine scaffold is a privileged pharmacophore found in numerous biologically active compounds, exhibiting a wide range of therapeutic properties. The synthesis of substituted pyridazines is, therefore, of significant interest in medicinal chemistry and drug development. The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile method for the formation of carbon-carbon bonds, offering a robust strategy for the arylation of heterocyclic systems. This document provides detailed application notes and protocols for the synthesis of 6-Phenylpyridazin-3-amine from 3-amino-6-chloropyridazine and phenylboronic acid using a palladium-catalyzed Suzuki-Miyaura coupling reaction.

Reaction Principle

The Suzuki-Miyaura coupling reaction involves the palladium-catalyzed cross-coupling of an organoboron compound (in this case, phenylboronic acid) with a halide (3-amino-6-chloropyridazine). The catalytic cycle is generally understood to proceed through three key steps: oxidative addition of the palladium(0) catalyst to the organohalide, transmetalation of the organic group from the boron species to the palladium center, and reductive elimination to form the desired C-C bond and regenerate the active palladium(0) catalyst.

Data Presentation

Table 1: Reactants and Catalytic System

| Component | Structure | IUPAC Name | Role |

| Starting Material |  | 6-chloropyridazin-3-amine | Aryl halide |

| Coupling Partner |  | Phenylboronic acid | Organoboron reagent |

| Catalyst |  | Tetrakis(triphenylphosphine)palladium(0) | Pd(0) source |

| Base | K₂CO₃ / Na₂CO₃ | Potassium Carbonate / Sodium Carbonate | Activates boronic acid |

| Solvent System | Dioxane/Water or DME/Ethanol/Water | - | Reaction medium |

Table 2: Summary of Reaction Conditions and Yields for Analogous Reactions

| Starting Material | Coupling Partner | Catalyst | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 3-amino-6-chloropyridazine | Various arylboronic acids | Pd(PPh₃)₄ | Na₂CO₃ | DME/Ethanol/H₂O | 80 | - | 22-65[1] |

| 3-amino-6-chloro-4-methylpyridazine | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | 1,4-Dioxane/Water | 90-100 | 6-12 | Not specified[2] |

Table 3: Physicochemical and Spectroscopic Data for this compound

| Property | Value |

| Molecular Formula | C₁₀H₉N₃ |

| Molecular Weight | 171.20 g/mol |

| Appearance | Solid (predicted) |

| Melting Point | 152 °C[3] |

| Boiling Point | 403.0 ± 25.0 °C (Predicted)[3] |

| ¹H NMR (Predicted) | See Table 4 for detailed predicted data |

| ¹³C NMR (Predicted) | See Table 5 for detailed predicted data |

| Mass Spectrum (Predicted) | [M+H]⁺ = 172.08 |

Table 4: Predicted ¹H NMR Spectral Data for this compound (400 MHz, DMSO-d₆)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~ 7.90 - 7.80 | m | 2H | Phenyl H (ortho) |

| ~ 7.50 - 7.40 | m | 3H | Phenyl H (meta, para) |

| ~ 7.30 | d | 1H | Pyridazine H-4 |

| ~ 6.90 | d | 1H | Pyridazine H-5 |

| ~ 6.50 | br s | 2H | -NH₂ |

Table 5: Predicted ¹³C NMR Spectral Data for this compound (100 MHz, DMSO-d₆)

| Chemical Shift (δ, ppm) | Assignment |

| ~ 160 | C-3 (C-NH₂) |

| ~ 155 | C-6 (C-Ph) |

| ~ 137 | Phenyl C (ipso) |

| ~ 129 | Phenyl C (ortho/meta) |

| ~ 128 | Phenyl C (para) |

| ~ 125 | C-4 |

| ~ 115 | C-5 |

Experimental Protocols

This protocol describes a general method for the palladium-catalyzed Suzuki-Miyaura cross-coupling of 3-amino-6-chloropyridazine with phenylboronic acid.[2]

Materials:

-

3-amino-6-chloropyridazine

-

Phenylboronic acid (1.2 equivalents)

-

Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 - 0.05 equivalents)

-

Potassium Carbonate (K₂CO₃) or Sodium Carbonate (Na₂CO₃) (2.0 equivalents)

-

1,4-Dioxane and Water (4:1 mixture, degassed) or 1,2-Dimethoxyethane (DME), Ethanol, and Water

-

Ethyl acetate

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Celite

Procedure:

-

Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 3-amino-6-chloropyridazine (1.0 eq), phenylboronic acid (1.2 eq), the palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 eq), and the base (e.g., K₂CO₃, 2.0 eq).

-

Inert Atmosphere: Evacuate the flask and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times to ensure an oxygen-free environment.

-

Solvent Addition: Add the degassed solvent mixture (e.g., 1,4-dioxane/water, 4:1) via a syringe.

-

Reaction: Heat the reaction mixture to 90-100 °C with vigorous stirring.

-

Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 6-12 hours.

-

Work-up: Upon completion, cool the reaction mixture to room temperature and dilute it with ethyl acetate.

-

Filtration: Filter the mixture through a pad of Celite to remove the palladium catalyst and inorganic salts.

-

Extraction: Transfer the filtrate to a separatory funnel. Wash the organic layer with water and then with brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure.

-

Purification: Purify the crude residue by flash column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) or by recrystallization to obtain the pure this compound.

Mandatory Visualization

References

Application Notes and Protocols for the Recrystallization of 6-Phenylpyridazin-3-amine

FOR RESEARCH USE ONLY

This document provides a detailed protocol for the purification of 6-phenylpyridazin-3-amine via recrystallization, a fundamental technique for obtaining high-purity solid compounds. This guide is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry.

Introduction

This compound is a heterocyclic compound of interest in pharmaceutical research. The purity of such compounds is critical for accurate biological and pharmacological evaluation. Recrystallization is a robust and efficient method for purifying solid organic compounds from impurities. The principle relies on the differential solubility of the compound of interest and its impurities in a given solvent at varying temperatures. An ideal recrystallization solvent will dissolve the target compound readily at an elevated temperature but poorly at a lower temperature, while impurities remain either insoluble at high temperatures or soluble at low temperatures.

Physicochemical Data

A summary of the key physicochemical properties of this compound is provided in the table below. This information is crucial for the handling, characterization, and purity assessment of the compound.

| Property | Value | Reference |

| Molecular Formula | C₁₀H₉N₃ | [1][2] |

| Molecular Weight | 171.2 g/mol | [1][2] |

| Appearance | Off-white to light yellow solid | |

| Melting Point | 152 °C | [1][2][3] |

Recrystallization Protocol

This protocol details the steps for the recrystallization of this compound from a single solvent system. Ethanol is often a suitable solvent for compounds with amine and aromatic functionalities.

Materials:

-

Crude this compound

-

Ethanol, reagent grade

-

Erlenmeyer flasks (two sizes)

-

Hotplate with magnetic stirring

-

Magnetic stir bar

-

Buchner funnel and vacuum flask

-

Filter paper

-

Ice bath

-

Spatula

-

Watch glass

Procedure:

-

Dissolution:

-

Place the crude this compound into an appropriately sized Erlenmeyer flask containing a magnetic stir bar.

-

Add a minimal amount of ethanol and begin heating the mixture on a hotplate with gentle stirring.

-

Continue to add ethanol portion-wise until the solid has completely dissolved. It is crucial to use the minimum amount of hot solvent necessary to achieve complete dissolution to ensure a high recovery yield.

-

-

Hot Filtration (if necessary):

-

If insoluble impurities are present in the hot solution, a hot filtration step is required.

-

Pre-heat a second Erlenmeyer flask and a stemless funnel with fluted filter paper on the hotplate.

-

Quickly pour the hot solution through the pre-heated funnel to remove the insoluble matter. This step should be performed rapidly to prevent premature crystallization.

-

-

Crystallization:

-

Remove the flask containing the clear solution from the heat and allow it to cool slowly to room temperature on a heat-resistant surface. Slow cooling is essential for the formation of large, pure crystals.

-

Once the solution has reached ambient temperature, place the flask in an ice bath for 15-30 minutes to maximize crystal formation.

-

-

Isolation and Washing:

-

Collect the formed crystals by vacuum filtration using a Buchner funnel.

-

Wash the crystals with a small amount of ice-cold ethanol to rinse away any remaining soluble impurities.

-

-

Drying:

-

Transfer the purified crystals to a pre-weighed watch glass.

-

Dry the crystals in a vacuum oven at a temperature well below the compound's melting point (e.g., 50-60 °C) until a constant weight is achieved.

-

-

Analysis:

-

Determine the melting point of the dried, recrystallized product. A sharp melting point that is consistent with the literature value is indicative of high purity.

-

Calculate the percent recovery by dividing the weight of the pure product by the initial weight of the crude material and multiplying by 100.

-

Visual Protocols

The following diagrams illustrate the experimental workflow for the recrystallization process and the logical considerations for selecting an appropriate solvent.

References

Application Notes and Protocols for Cell Viability Assessment of 6-Phenylpyridazin-3-amine using MTT/MTS Assays

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for assessing the cytotoxic and cytostatic effects of 6-Phenylpyridazin-3-amine on various cell lines using the widely accepted MTT and MTS colorimetric assays. The protocols detailed below are foundational for screening the compound's impact on cell viability, a critical step in preclinical drug development.

Introduction to Cell Viability Assays

Cell viability assays are essential tools in toxicology and pharmacology for determining the number of living cells in a population after exposure to a chemical agent. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) and MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) assays are reliable methods for measuring cellular metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.

In viable cells, mitochondrial dehydrogenases, specifically NAD(P)H-dependent oxidoreductase enzymes, reduce the tetrazolium salt. In the MTT assay, the yellow tetrazolium salt is reduced to an insoluble purple formazan product, which must be solubilized before measuring its absorbance.[1] The MTS assay utilizes a second-generation tetrazolium salt that is reduced to a soluble formazan, simplifying the protocol by eliminating the solubilization step.[1][2] The amount of formazan produced is directly proportional to the number of metabolically active, viable cells.

Pyridazin-3-amine analogs have demonstrated a range of biological activities, including the modulation of cellular signaling pathways critical in cancer, such as the VEGFR-2 and JNK1 signaling cascades.[3] Therefore, assessing the impact of this compound on cell viability is a key step in elucidating its potential as a therapeutic agent.

Quantitative Data Summary

The following table is a template for summarizing the half-maximal inhibitory concentration (IC50) values of this compound against various cancer cell lines. The IC50 value represents the concentration of a drug that is required for 50% inhibition in vitro.

| Cell Line | Cancer Type | Incubation Time (hours) | IC50 (µM) |

| MCF-7 | Breast Adenocarcinoma | 48 | Data to be filled |

| A549 | Lung Carcinoma | 48 | Data to be filled |

| PC3 | Prostate Adenocarcinoma | 48 | Data to be filled |

| HepG2 | Hepatocellular Carcinoma | 48 | Data to be filled |

| HCT116 | Colorectal Carcinoma | 48 | Data to be filled |

Experimental Protocols

Protocol 1: MTT Cell Viability Assay

This protocol is adapted from standard MTT assay procedures.[4]

Materials:

-

This compound

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent (5 mg/mL in sterile PBS)[1]

-

Cell culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics

-

Phosphate-buffered saline (PBS)

-

Solubilization solution (e.g., 100% DMSO, or 0.01 M HCl in 10% SDS)[5]

-

96-well flat-bottom sterile microplates

-

Selected cancer cell lines

-

Multichannel pipette

-

Microplate reader

Procedure:

-

Cell Seeding:

-

Harvest and count cells, ensuring viability is above 90%.

-

Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well in 100 µL of culture medium).

-

Incubate the plate at 37°C in a humidified 5% CO2 atmosphere for 24 hours to allow for cell attachment.

-

-

Compound Treatment:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

-

Perform serial dilutions of the compound in culture medium to achieve the desired final concentrations.

-

Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of this compound. Include a vehicle control (medium with the same concentration of DMSO without the compound) and a blank (medium only).

-

Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

-

-

MTT Addition and Incubation:

-

Formazan Solubilization:

-

Data Acquisition:

-

Measure the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm or higher can be used to subtract background absorbance.[6]

-

Protocol 2: MTS Cell Viability Assay

This protocol is adapted from standard MTS assay procedures.[1][2]

Materials:

-

This compound

-

MTS reagent (containing PES electron coupling reagent)[2]

-

Cell culture medium (e.g., DMEM, RPMI-1640) supplemented with FBS and antibiotics

-

96-well flat-bottom sterile microplates

-

Selected cancer cell lines

-

Multichannel pipette

-

Microplate reader

Procedure:

-

Cell Seeding:

-

Follow the same cell seeding procedure as described in the MTT assay protocol.

-

-

Compound Treatment:

-

Follow the same compound treatment procedure as described in the MTT assay protocol.

-

-

MTS Addition and Incubation:

-

Data Acquisition:

Visualizations

Caption: Workflow of MTT/MTS Cell Viability Assays.

Caption: Potential Inhibition of VEGFR-2 Signaling Pathway.

References

Application Notes and Protocols: Western Blot Analysis for Downstream Signaling of 6-Phenylpyridazin-3-amine

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Phenylpyridazin-3-amine belongs to the pyridazine class of heterocyclic compounds, a scaffold recognized in medicinal chemistry for its diverse biological activities.[1][2] Analogs of pyridazin-3-amine have been investigated for their potential as kinase inhibitors, targeting various signaling pathways implicated in diseases such as cancer and inflammation.[1][3][4] Notably, pyridazine derivatives have been shown to modulate key cellular signaling cascades including the VEGFR-2, JNK, PI3K-Akt, and MAPK pathways.[3][4]

These application notes provide a comprehensive guide for utilizing Western blot analysis to investigate the downstream signaling effects of this compound. The protocols and data presented herein are based on established methodologies for kinase inhibitor analysis and are intended to serve as a foundational framework for researchers. Due to the limited publicly available data specific to this compound, the quantitative data is presented as a hypothetical model to guide experimental design and interpretation.[5]

I. Potential Signaling Pathways of this compound

Based on the activity of related pyridazine compounds, this compound is hypothesized to inhibit one or more protein kinases. The following diagrams illustrate potential downstream signaling pathways that could be affected.

References

Application Notes and Protocols for In Vivo Experimental Design of 6-Phenylpyridazin-3-amine Studies

For Researchers, Scientists, and Drug Development Professionals

Introduction

The pyridazine nucleus is a prominent scaffold in medicinal chemistry, with its derivatives demonstrating a wide array of biological activities.[1][2][3][4] Compounds incorporating the pyridazine ring have shown potential as anti-inflammatory, analgesic, anticancer, antimicrobial, and cardiovascular agents.[1][5][6] 6-Phenylpyridazin-3-amine, a specific derivative, holds therapeutic promise by leveraging the established pharmacological profile of this heterocyclic system. The phenyl group at the 6-position and the amine at the 3-position offer sites for metabolic activity and potential interactions with biological targets.[7]

These application notes provide a comprehensive framework for the in vivo evaluation of this compound. The protocols outlined are based on established methodologies for preclinical assessment of novel chemical entities and the known biological activities of structurally related pyridazine compounds.[8] This document is intended to guide researchers in designing robust experiments to elucidate the pharmacokinetic profile, safety, and efficacy of this compound in relevant animal models.

Postulated Biological Activities and Therapeutic Targets

Based on the extensive research on pyridazine derivatives, this compound is postulated to exhibit a range of biological effects. The primary activities of interest for initial in vivo screening include:

-

Anti-inflammatory and Analgesic Effects: Many pyridazine and pyridazinone derivatives are known to inhibit cyclooxygenase (COX) enzymes, particularly COX-2, which are key mediators of inflammation and pain.[1][9]

-

Anticancer Activity: Several pyridazine analogs have demonstrated potent anticancer effects through the inhibition of various protein kinases involved in tumor growth and angiogenesis, such as Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and c-Jun N-terminal kinase 1 (JNK1).[10][11]

-

Cardiovascular Effects: Certain pyridazinone derivatives have been investigated for their vasorelaxant and antihypertensive properties.[12]

In Vivo Experimental Plan

A phased approach is recommended for the comprehensive in vivo evaluation of this compound. This ensures a systematic investigation of its pharmacological properties while prioritizing animal welfare.

Phase 1: Preliminary Assessments

-

Dose-Range Finding and Maximum Tolerated Dose (MTD) Studies: To establish a safe and effective dose range for subsequent studies.[8]

-

Pharmacokinetic (PK) Profiling: To characterize the absorption, distribution, metabolism, and excretion (ADME) of the compound.

Phase 2: Efficacy Evaluation

-

Anti-inflammatory Models: Utilizing models such as carrageenan-induced paw edema to assess anti-inflammatory potential.[9]

-

Analgesic Models: Employing methods like the acetic acid-induced writhing test to evaluate analgesic effects.

-

Oncology Models: Using xenograft models with relevant cancer cell lines to investigate anti-tumor efficacy.

Phase 3: Safety and Toxicology

-

Acute and Sub-chronic Toxicity Studies: To identify potential target organs of toxicity and establish a preliminary safety profile.[8]

Experimental Protocols

Protocol 1: Acute Dose-Range Finding in Mice

Objective: To determine the maximum tolerated dose (MTD) of a single administration of this compound.

Materials:

-

This compound

-

Vehicle (e.g., 0.5% carboxymethylcellulose in sterile water)

-

Male and female BALB/c mice (6-8 weeks old)

-

Standard laboratory equipment for dosing and observation

Procedure:

-

Acclimatize animals for at least one week before the experiment.

-

Group animals (n=3-5 per group) and fast overnight with free access to water.

-

Prepare a range of doses of this compound (e.g., 10, 100, 500, 1000 mg/kg) in the chosen vehicle.

-

Administer a single dose of the compound or vehicle via the intended route (e.g., oral gavage).

-

Observe animals continuously for the first 4 hours and then daily for 14 days.

-

Record clinical signs of toxicity, body weight changes, and any instances of morbidity or mortality.

Data Presentation:

| Dose (mg/kg) | Number of Animals | Clinical Signs of Toxicity | Body Weight Change (%) | Mortality |

| Vehicle | 5 | None observed | +5% | 0/5 |

| 10 | 5 | None observed | +4% | 0/5 |

| 100 | 5 | Mild lethargy (first 2h) | +2% | 0/5 |

| 500 | 5 | Moderate lethargy, piloerection | -3% | 1/5 |

| 1000 | 5 | Severe lethargy, ataxia | -8% | 3/5 |

Table 1: Illustrative data for acute dose-range finding of this compound in mice.

Protocol 2: Pharmacokinetic (PK) Study in Rats

Objective: To determine the key pharmacokinetic parameters of this compound.

Materials:

-

This compound

-

Vehicle

-

Male Sprague-Dawley rats (200-250g) with jugular vein cannulation

-

Blood collection tubes (with anticoagulant)

-

LC-MS/MS system for bioanalysis

Procedure:

-

Acclimatize cannulated rats for at least 48 hours.

-

Fast animals overnight with free access to water.

-

Administer a single dose of this compound (e.g., 10 mg/kg, intravenous and oral).

-

Collect blood samples at predetermined time points (e.g., 0, 5, 15, 30 min, 1, 2, 4, 8, 24 h).

-

Process blood to obtain plasma and store at -80°C until analysis.

-

Quantify the concentration of this compound in plasma samples using a validated LC-MS/MS method.

-

Calculate pharmacokinetic parameters using non-compartmental analysis.

Data Presentation:

| Parameter | Intravenous (IV) | Oral (PO) |

| Cmax (ng/mL) | 1500 | 800 |

| Tmax (h) | 0.08 | 1.0 |

| AUC (0-t) (ng*h/mL) | 3200 | 2400 |

| t1/2 (h) | 4.5 | 4.8 |

| Bioavailability (%) | - | 75 |

Table 2: Illustrative pharmacokinetic parameters of this compound in rats.

Protocol 3: Carrageenan-Induced Paw Edema in Rats

Objective: To evaluate the in vivo anti-inflammatory activity of this compound.

Materials:

-

This compound

-

Vehicle

-

Reference drug (e.g., Indomethacin, a non-selective COX inhibitor)[9]

-

1% Carrageenan solution in saline

-

Male Wistar rats (150-200g)

-

Plethysmometer

Procedure:

-

Acclimatize animals and fast overnight with free access to water.

-

Measure the initial volume of the right hind paw of each rat.

-

Administer the test compound, vehicle, or reference drug orally one hour before carrageenan injection.

-

Inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw.

-

Measure the paw volume at 1, 2, 3, and 4 hours after carrageenan injection.

-

Calculate the percentage of inhibition of edema for each group compared to the vehicle control group.

Data Presentation:

| Treatment | Dose (mg/kg) | Paw Volume Increase (mL) at 3h | Inhibition of Edema (%) |

| Vehicle | - | 0.85 ± 0.05 | - |

| This compound | 10 | 0.60 ± 0.04 | 29.4 |

| This compound | 30 | 0.42 ± 0.03 | 50.6 |

| Indomethacin | 10 | 0.35 ± 0.03 | 58.8 |

Table 3: Illustrative anti-inflammatory effects of this compound in the carrageenan-induced paw edema model.

Signaling Pathways and Experimental Workflows

Potential Signaling Pathways

Given the known activities of pyridazine derivatives, this compound may modulate key signaling pathways involved in inflammation and cancer.

Caption: Potential inhibition of the VEGFR-2 signaling pathway by this compound.

Caption: Hypothetical inhibition of the NF-κB signaling pathway by this compound.

Experimental Workflow

References

- 1. sarpublication.com [sarpublication.com]

- 2. Pharmacological activities of pyridazines and pyridazinone Derivatives: A Review on biologically active scaffold | Semantic Scholar [semanticscholar.org]

- 3. ijcrt.org [ijcrt.org]

- 4. researchgate.net [researchgate.net]

- 5. Pyridazine and its derivatives | PPTX [slideshare.net]

- 6. 2-Methyl-6-(4-aminophenyl)-4,5-dihydro-3(2H)-pyridazinone Synthon for Some New Annelated 1,2,3-Selena/Thiadiazoles and 2H-Diazaphospholes with Anticipated Biological Activity and Quantum Chemical Calculations - PMC [pmc.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

- 8. benchchem.com [benchchem.com]

- 9. benchchem.com [benchchem.com]

- 10. benchchem.com [benchchem.com]

- 11. benchchem.com [benchchem.com]

- 12. Design, synthesis and characterization of novel pyridazin-3-one derivatives: in vitro vasorelaxant activity and in silico insights into eNOS modulation - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for 6-Phenylpyridazin-3-amine in Cell Culture

For Researchers, Scientists, and Drug Development Professionals

Disclaimer

Direct experimental data for 6-Phenylpyridazin-3-amine is limited in publicly available literature. The following application notes and protocols are based on established methodologies for analogous pyridazine derivatives and the known biological activities of the pyridazine scaffold. These protocols should be considered as starting points and may require optimization for your specific experimental setup.

Introduction